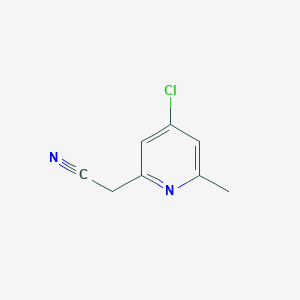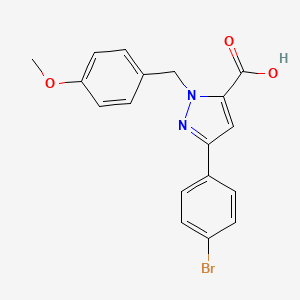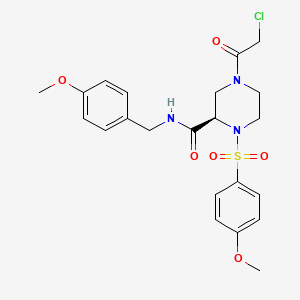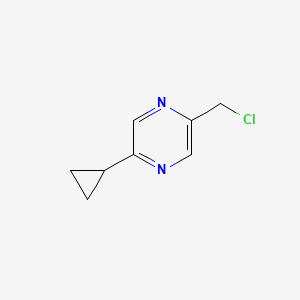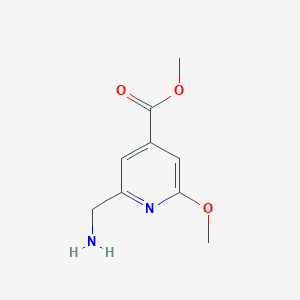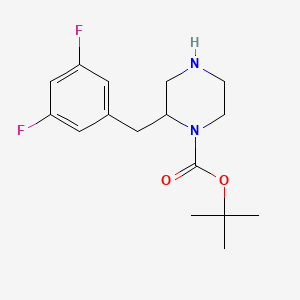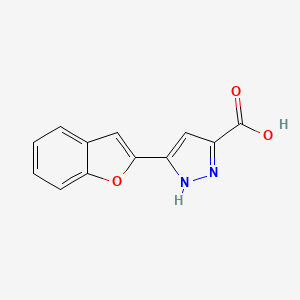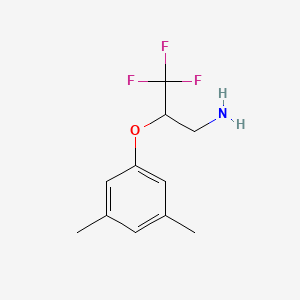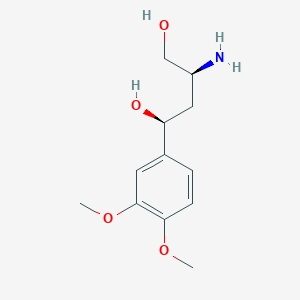
(1S,3S)-3-Amino-1-(3,4-dimethoxyphenyl)-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol is an organic compound characterized by the presence of an amino group, a dimethoxyphenyl group, and a butane-1,4-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method starts with the protection of the hydroxyl groups on a suitable precursor, followed by the introduction of the amino group through reductive amination. The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction. The final steps involve deprotection of the hydroxyl groups and purification of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl groups in (1S,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1S,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
(1S,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol: Unique due to its specific stereochemistry and functional groups.
(1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol: Similar structure but different stereochemistry, leading to different biological activity.
3-Amino-1-(3,4-dimethoxyphenyl)propan-1-ol: Lacks the butane-1,4-diol backbone, resulting in different chemical properties.
Uniqueness: The specific stereochemistry and combination of functional groups in (1S,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,3S)-3-amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-3-8(5-12(11)17-2)10(15)6-9(13)7-14/h3-5,9-10,14-15H,6-7,13H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
KEUQYTQCKJAYBE-UWVGGRQHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](C[C@@H](CO)N)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(CO)N)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14862260.png)
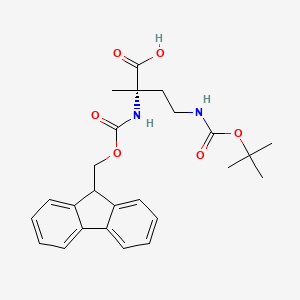
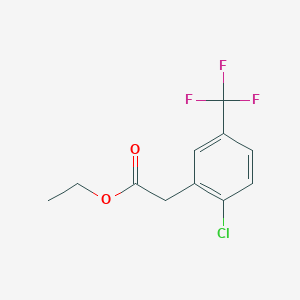
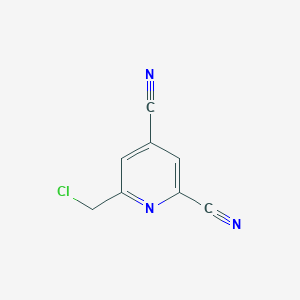
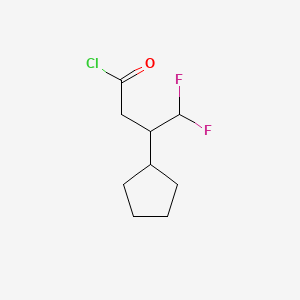
![3,4-dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol](/img/structure/B14862308.png)
